
AR-C155858
Overview
Description
AR-C155858 is a potent inhibitor of monocarboxylate transporters, specifically monocarboxylate transporter 1 and monocarboxylate transporter 2 . These transporters are involved in the bidirectional proton-linked transport of short-chain monocarboxylates such as lactic acid and pyruvic acid across the plasma membrane of mammalian cells . This compound has shown significant potential in inhibiting these transporters, making it a valuable compound in various scientific research fields .
Preparation Methods
The synthesis of AR-C155858 involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
AR-C155858 undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide and ethanol, as well as catalysts like palladium on carbon . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
In Vitro Studies
AR-C155858 has demonstrated significant anticancer activity across various cancer cell lines:
- Multiple Myeloma : In vitro studies have shown that this compound effectively inhibits the growth of multiple myeloma cells, indicating its potential as a therapeutic agent in hematological malignancies .
- Pancreatic Cancer : Research indicates that this compound can inhibit the proliferation of pancreatic ductal adenocarcinoma cells. However, in vivo studies using xenograft models showed no significant reduction in tumor volume despite high concentrations of the compound within the tumors .
- Lymphoma : The compound has also been reported to block the proliferation of Raji lymphoma cells in vitro, showcasing its broad-spectrum anticancer potential .
In Vivo Studies
In preclinical models, this compound was tested in xenograft studies:
- Breast Cancer Models : In a study involving a 4T1 mouse model of breast cancer, this compound was administered at a dose of 10 mg/kg intraperitoneally once daily. Although it penetrated the tumors effectively, it did not significantly reduce tumor growth or weight, suggesting that further investigations are required to explore its efficacy in different breast cancer models .
Case Study 1: Inhibition of Lactate Transport
A detailed analysis was conducted on the inhibition of lactate transport mediated by endogenous MCT1 using rat erythrocytes. The study established that this compound inhibited lactate transport with a turnover number (kcat) of 12.2 s⁻¹ at 6 °C and reached equilibrium within 30–45 minutes at low concentrations . This finding underscores the rapid action of this compound in cellular environments.
Case Study 2: Molecular Binding Studies
Docking studies have identified key residues within MCT1 that are crucial for the binding of this compound. These studies demonstrated that mutations at specific sites significantly reduced the inhibitory effect of this compound on MCT1 activity, providing insights into its binding mechanism and specificity .
Summary Table of Applications
Application Area | Details |
---|---|
Cancer Type | Multiple Myeloma, Pancreatic Cancer, Lymphoma |
Mechanism | Inhibition of MCT1 and MCT2; disrupts lactate transport leading to reduced glycolysis |
In Vitro Efficacy | Effective against various cancer cell lines; inhibits proliferation |
In Vivo Efficacy | Limited efficacy observed in xenograft models; requires further investigation |
Binding Characteristics | Binds intracellularly; involves transmembrane helices 7-10 |
Mechanism of Action
AR-C155858 exerts its effects by binding to an intracellular site involving transmembrane helices 7-10 of monocarboxylate transporter 1 and monocarboxylate transporter 2 . This binding inhibits the transport of short-chain monocarboxylates, such as lactic acid and pyruvic acid, across the plasma membrane . The inhibition of these transporters disrupts cellular metabolism, leading to decreased glycolysis and glutathione synthesis in cancer cells .
Comparison with Similar Compounds
AR-C155858 is unique in its high potency and selectivity for monocarboxylate transporter 1 and monocarboxylate transporter 2 . Similar compounds include:
7-aminocarboxycoumarin derivatives: These compounds selectively inhibit lactate influx but not efflux in tumor cells expressing monocarboxylate transporter 1 and monocarboxylate transporter 4.
This compound stands out due to its ability to inhibit both monocarboxylate transporter 1 and monocarboxylate transporter 2, making it a versatile tool in scientific research .
Biological Activity
AR-C155858 is a selective inhibitor of monocarboxylate transporters (MCTs), specifically targeting MCT1 and MCT2. This compound has garnered attention due to its significant biological activity, particularly in the context of cancer metabolism and immunosuppression. Below, we provide a detailed exploration of its biological properties, mechanisms of action, and relevant research findings.
This compound inhibits the transport of monocarboxylates such as lactate and pyruvate by binding to an intracellular site on MCT1 and MCT2. The binding site is located within transmembrane helices 7-10, with key residues such as Phe360, Asp302, and Arg306 playing crucial roles in the interaction . This inhibition is characterized as time-dependent and non-competitive, with a reported value of approximately 2.3 nM .
Inhibition Profiles
The inhibition profiles of this compound against various MCTs are summarized in the following table:
Transporter | Inhibition Concentration (nM) | Inhibition Type |
---|---|---|
MCT1 | 0.1 (100% inhibition) | Non-competitive |
MCT2 | 10 | Non-competitive |
MCT4 | >10,000 | No significant effect |
Cancer Cell Metabolism
This compound has demonstrated potent anticancer effects through its action on MCTs. In studies involving multiple myeloma and pancreatic ductal adenocarcinoma cells, this compound significantly inhibited cell proliferation and induced apoptosis . The compound's ability to block lactate export disrupts glycolysis and glutathione synthesis in cancer cells, leading to reduced tumor growth in vivo .
Immunosuppressive Activity
Beyond its effects on cancer cells, this compound exhibits immunosuppressive properties by inhibiting T-lymphocyte proliferation. This characteristic suggests potential applications in modulating immune responses during therapies for autoimmune diseases or organ transplantation .
Study on Cancer Cell Lines
A notable study investigated the effects of this compound on various cancer cell lines:
- Cell Lines Tested : Multiple myeloma (RPMI-8226), pancreatic adenocarcinoma (PANC-1).
- Findings :
- Inhibition of cell viability was observed with IC50 values around 20 nM for pancreatic cancer cells.
- Apoptotic markers such as caspase activation were significantly elevated after treatment with this compound.
In Vivo Efficacy
In animal models, administration of this compound at doses of 30 mg/kg resulted in significant tumor growth suppression in nude mice implanted with Ras-transformed fibroblasts . The compound effectively reduced lactate levels in the tumor microenvironment, further inhibiting tumor progression.
Q & A
Basic Research Questions
Q. What is the isoform selectivity profile of AR-C155858, and how is it determined experimentally?
this compound selectively inhibits MCT1 (Ki = 2.3 nM) and MCT2 (Ki = 10 nM) but shows no activity against MCT4 even at 10 µM. Selectivity is assessed using Xenopus oocytes expressing individual MCT isoforms, where lactate uptake inhibition is measured via radiolabeled substrate assays. Co-expression of ancillary proteins (e.g., CD147 for MCT1, embigin for MCT2) is critical, as embigin reduces MCT2 sensitivity to this compound by ~10-fold .
Q. How are the inhibitory constants (Ki) for this compound derived, and what methodologies validate these values?
Ki values are determined through kinetic analyses in rat erythrocytes or transfected cell lines. For MCT1, this compound acts as a non-competitive inhibitor with a turnover number (kcat) of 12.2 s⁻¹ at 6°C. Inhibition assays use L-lactate as a substrate, with dose-response curves fitted to calculate IC50 and converted to Ki using the Cheng-Prusoff equation .
Q. What role do ancillary proteins play in modulating this compound’s inhibitory effects?
Ancillary proteins like CD147 (for MCT1) and embigin (for MCT2) are essential for proper MCT trafficking and activity. Co-expression of embigin with MCT2 reduces this compound’s potency by altering transporter conformation. Experimental validation involves comparing inhibition in cell models with/without ancillary protein co-expression .
Advanced Research Questions
Q. Why does this compound show potent in vitro activity but limited efficacy in the 4T1 murine breast cancer model?
Despite achieving tumor concentrations 5-fold higher than blood (574 ± 245 nM vs. 110 ± 22 nM), this compound fails to reduce tumor growth or lactate levels in 4T1 xenografts. Methodological insights:
- Metabolic flexibility : 4T1 cells may upregulate alternative transporters (e.g., MCT4) or switch to oxidative phosphorylation, bypassing MCT1 dependence .
- Tumor microenvironment : High necrosis in 4T1 tumors limits drug penetration, and lactate export via MCT4 remains unaffected .
- Compensatory pathways : Glycolysis intermediates (e.g., pyruvate, serine) remain unchanged post-treatment, as shown by metabolomic profiling .
Q. How can researchers investigate this compound’s cellular uptake and intracellular binding kinetics?
- pH-dependent uptake : this compound uptake in 4T1 cells is enhanced at lower pH (5.0 vs. 7.4), characteristic of MCT1-mediated transport. Inhibition with α-cyano-4-hydroxycinnamic acid (CHC) confirms substrate-like behavior .
- Irreversible binding : Pre-incubation studies show time-dependent inhibition, with effects persisting after washing, suggesting slow intracellular accumulation and tight binding to MCT1’s cytosolic domain .
Q. What structural features of MCT1 dictate this compound’s isoform selectivity?
Molecular dynamics and site-directed mutagenesis (SDM) identify key residues:
- Phe360 and Ser364 : Substitution with MCT4-equivalent residues (F360Y/S364G) reduces sensitivity >100-fold.
- Lys38, Asp302, Leu274 : Interact directly with this compound’s sulfonamide group, stabilizing binding in the intracellular cavity formed by transmembrane helices 7–10 . Experimental validation involves SDM in Xenopus oocytes and [³H]-AR-C155858 binding assays .
Q. How can methodological discrepancies in this compound’s in vitro vs. in vivo data be reconciled?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Measure free drug concentrations in tumors (correcting for protein binding) and compare to in vitro IC50 values. For this compound, free tumor concentrations (37.4 nM) exceed IC50 (25 nM), yet efficacy is absent, suggesting compensatory mechanisms .
- Combination therapies : Co-administer this compound with glycolysis inhibitors (e.g., 2-deoxyglucose) or immune checkpoint blockers to overcome metabolic redundancy .
Q. What experimental approaches validate this compound’s intracellular binding site?
- Chimeric transporters : MCT1/MCT4 chimeras localize this compound’s binding to helices 7–10 of MCT1.
- Competitive binding assays : [³H]-AR-C155858 displacement studies in oocyte membranes confirm direct interaction with MCT1’s cytosolic domain .
Q. Methodological Notes
- LC/MS/MS quantification : Use a Shimadzu HPLC-Sciex API 3000 system with Xterra C18 columns (0.1–100 ng/ml range, r² > 0.999). Validate precision/accuracy via intraday/interday QC samples .
- In vivo efficacy studies : Monitor tumor lactate via enzymatic assays and necrosis via histopathology. Include AZD3965 (a structurally related inhibitor) as a comparator .
Properties
IUPAC Name |
6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5S/c1-10(2)7-25-20-17(18(28)24(5)21(25)30)16(19(29)26-8-13(27)9-31-26)15(32-20)6-14-11(3)22-23-12(14)4/h10,13,27H,6-9H2,1-5H3,(H,22,23)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIVOJWVBJIOFM-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4CC(CO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4C[C@@H](CO4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436993 | |
Record name | AR-C155858 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496791-37-8 | |
Record name | AR-C155858 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70436993 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.